6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the bromobenzyl and tetrahydropyran moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromobenzyl group: This step typically involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the tetrahydropyran moiety: This can be done through a series of reactions, including protection and deprotection steps, to ensure the selective introduction of the tetrahydropyran group.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific diseases or conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Tetrahydropyran-containing compounds:
Bromobenzyl derivatives: Compounds with the bromobenzyl group can undergo similar substitution reactions, making them useful in various synthetic applications.
Properties
Molecular Formula |
C18H19BrN4O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
6-[(4-bromophenyl)methyl]-5-methyl-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H19BrN4O2/c1-22-16(10-12-2-4-13(19)5-3-12)21-17-15(18(22)24)11-20-23(17)14-6-8-25-9-7-14/h2-5,11,14H,6-10H2,1H3 |
InChI Key |
VEFZIOQZLJONIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=NN2C3CCOCC3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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